3-(3-Methylphenyl)prop-2-enoyl azide
Description
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-(3-methylphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C10H9N3O/c1-8-3-2-4-9(7-8)5-6-10(14)12-13-11/h2-7H,1H3 |
InChI Key |
UBLFIHYLNPEQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to prepare this compound involves nucleophilic substitution of the corresponding cinnamoyl chloride precursor with sodium azide. This method is a standard and reliable route for azide formation from acid derivatives.
$$
\text{3-(3-Methylphenyl)propenoyl chloride} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl}
$$
- The cinnamoyl chloride is prepared from the corresponding 3-methylcinnamic acid by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
- The azide substitution is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetone.
- The reaction is performed under reflux or at elevated temperatures to facilitate substitution.
- The product is isolated by extraction and purified via column chromatography or recrystallization.
This synthesis is supported by analogous procedures for para-methyl substituted cinnamoyl azides, which show similar reactivity and conditions.
Detailed Experimental Conditions
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1. Preparation of 3-(3-Methylphenyl)propenoyl chloride | 3-(3-Methylphenyl)propenoic acid + SOCl₂, reflux 2–4 h | Excess SOCl₂ removed under reduced pressure |
| 2. Azide substitution | 3-(3-Methylphenyl)propenoyl chloride + NaN₃ (1.2 equiv), DMF, reflux 4–6 h | Stirring under inert atmosphere recommended to avoid moisture |
| 3. Work-up | Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄ | Purification by silica gel chromatography |
Alternative Preparation: Mitsunobu Reaction
Analytical Characterization and Purity Validation
Spectroscopic Techniques
- Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic azide stretch at approximately 2100 cm⁻¹ confirms azide group presence.
- Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR and $$^{13}C$$ NMR confirm the aromatic substitution pattern and the α,β-unsaturated system.
- Chemical shifts correspond to the 3-methylphenyl ring and propenoyl moiety.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
Chromatographic Methods
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, with UV detection at wavelengths corresponding to the conjugated system.
- Gas Chromatography-Mass Spectrometry (GC-MS): Applicable if the compound is volatile and thermally stable.
Reaction Conditions and Yield Data
| Parameter | Condition | Result |
|---|---|---|
| Solvent | DMF | High solubility and reaction efficiency |
| Temperature | Reflux (ca. 120°C) | Optimal for nucleophilic substitution |
| Reaction Time | 4–6 hours | Complete conversion observed |
| Yield | 75–85% isolated yield | Dependent on purification efficiency |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 3-(3-Methylphenyl)propenoyl chloride | Sodium azide | DMF | Reflux | 75–85% | Most common, straightforward |
| Mitsunobu reaction | Allylic alcohol derivative | Sodium azide + Mitsunobu reagents | THF or DMF | Room temp to mild heating | Moderate to good | Allows stereochemical control |
Chemical Reactions Analysis
Types of Reactions
(E)-3-(m-tolyl)acryloyl azide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted by nucleophiles, leading to the formation of amines or other derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Cycloaddition Reactions: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides with alkynes.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Cycloaddition Reactions: The major products are 1,2,3-triazoles.
Substitution Reactions: The major products are substituted amines or other derivatives.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
(E)-3-(m-tolyl)acryloyl azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of triazoles through click chemistry, which is valuable in the development of pharmaceuticals and materials science.
Biology: The compound can be used to label biomolecules through bioorthogonal reactions, enabling the study of biological processes.
Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (E)-3-(m-tolyl)acryloyl azide involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy. In substitution and reduction reactions, the azide group is replaced or reduced, leading to the formation of new functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-(3-Methylphenyl)prop-2-enoyl azide, comparisons are drawn to structurally related azides and propenoyl derivatives. Key factors include reactivity, thermal stability, crystallographic behavior, and intermolecular interactions.
Structural and Reactivity Comparisons
- Azide Group Reactivity: Unlike aliphatic azides (e.g., alkyl azides), conjugated azides like this compound exhibit enhanced stability due to resonance delocalization. However, they remain prone to Staudinger reactions or Huisgen cycloadditions, similar to aryl azides.
Crystallographic and Hydrogen-Bonding Patterns
Crystal packing and hydrogen-bonding networks are critical for understanding physical properties. While specific data for this compound is absent, methodologies from the literature can be extrapolated:
- SHELX in Structure Determination: The compound’s crystal structure may be resolved using SHELXL or SHELXD, tools renowned for robustness in small-molecule crystallography .
- Graph Set Analysis : Hydrogen-bonding motifs in related compounds can be systematically classified using graph set analysis, as described by Bernstein et al. . For example, carbonyl and azide groups often form C=O···H-N or N-H···N interactions, which could influence melting points or solubility.
Hypothetical Data Table for Comparative Analysis
Note: Data for this compound is speculative due to lack of direct evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
